N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16N4O5S2 and its molecular weight is 384.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide have been synthesized and evaluated for their biological activities. For instance, sulfonamide derivatives, including those incorporating thiadiazole moieties, have been extensively studied for their antimicrobial and antiproliferative properties. These compounds have been synthesized starting from various precursors and tested for their effectiveness against several human cell lines and microbes, showcasing the versatility and potential of sulfonamide-based compounds in the development of new therapeutic agents (Abd El-Gilil, 2019). Furthermore, Cu(II) complexes with ligands derived from N-substituted sulfonamides have been synthesized and characterized, displaying potential as nuclease binding agents and exhibiting cytotoxicity against melanoma cell lines, indicating the relevance of such compounds in cancer research and treatment (Hangan et al., 2016).
Anticancer and Antimicrobial Applications
The anticancer and antimicrobial applications of sulfonamide-based compounds are well-documented. Co(II) complexes of certain sulfonamides have shown promising results in vitro cytotoxicity studies against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). Additionally, the synthesis and structural characterization of new biologically active Cu(II) complexes with ligands derived from N-substituted sulfonamide further underscore the potential of such compounds in the development of novel anticancer agents (Hangan et al., 2007).
Inhibition Studies
Sulfonamides, including benzothiazole-5- and 6-sulfonamides, have been synthesized and studied for their inhibition capabilities against various human carbonic anhydrase isoforms. These studies have identified potent, isoform-selective inhibitors, highlighting the potential of sulfonamide compounds in designing targeted therapies for conditions associated with carbonic anhydrase activity (Abdoli et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S2/c19-12-4-5-13(20)18(12)7-9-23-8-6-15-25(21,22)11-3-1-2-10-14(11)17-24-16-10/h1-3,15H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOZBOFHRAGHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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